![molecular formula C10H13NO3 B554739 O-Benzyl-D-serine CAS No. 10433-52-0](/img/structure/B554739.png)
O-Benzyl-D-serine
Overview
Description
O-Benzyl-D-serine is a serine derivative . It has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It is a white to off-white powder .
Synthesis Analysis
This compound has been shown to be efficiently converted from D-5-monosubstitued hydatoin by E.coli . This reveals three co-expressed genes encoding hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . It has 1 defined stereocentre .Chemical Reactions Analysis
This compound is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It is synthesized from glycine or threonine .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±37.0 °C at 760 mmHg, and a flash point of 170.9±26.5 °C . It has 4 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Synthesis and Polymerization
O-Benzyl-D-serine has been utilized in the synthesis of poly(α-hydroxy acids) through ring-opening polymerization. This process involves the cyclization of serine-based α-hydroxy acid, followed by the removal of the benzyl group. The resulting degradable, water-soluble poly(α-hydroxy acids) demonstrate excellent cell compatibility, indicating potential applications in drug delivery systems and as hydrogel scaffolds in tissue engineering (Lu et al., 2012).
Role in Peptide Synthesis
This compound is a key starting material in peptide synthesis. Its optical activity and the ability to yield high-percentage outcomes make it suitable for producing various peptides, such as DL-Seryl-glycine and DL-seryl-L-leucine, through different synthesis methods (OkawaKenzi, 1956).
Application in Serine Glycosides
The synthesis of N-carboxy-α-amino acid anhydrides of several O-acetylated serine glycosides has been reported, where this compound derivatives play a significant role. These anhydrides are useful reagents for linking sugars to linear and branched synthetic polypeptide antigens (Rüde & Meyer‐Delius, 1968).
Insights from Optical Studies
Optical rotatory dispersion and infrared studies of Poly-O-benzyl-L-serine have revealed its conformational properties in solution, particularly the transition between β-structures and the random coil form. These studies are important for understanding the molecular behavior of Poly-O-benzyl-L-serine in different solvent systems (Bradbury et al., 1962).
Enzymatic Interactions
Research on enzymes like DD-carboxypeptidase-transpeptidase has shown that this compound residues can interact with antibiotics like benzylpenicillin, forming complexes that are crucial for understanding antibiotic resistance mechanisms (Marquet et al., 1979).
Mechanism of Action
Target of Action
O-Benzyl-D-serine is a potent co-agonist at the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor is a crucial player in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
this compound interacts with its target, the NMDA receptor, in conjunction with its fellow co-agonist, the neurotransmitter glutamate . This interaction activates the NMDA receptor, which is thought to mainly occur under pathological conditions such as excitotoxicity .
Biochemical Pathways
this compound is involved in the serine metabolism pathway . In the brain, it is synthesized from the amino acid L-serine by the enzyme serine racemase . The alanine serine cysteine transporters (ASCT) mediate the transport of this compound into astrocytes, which are a type of glial cell that surrounds synapses . This transport plays a role in regulating its synaptic concentration by sequestration into astrocytes .
Pharmacokinetics
It is known that the compound’s bioavailability and distribution within the body are influenced by its chemical properties . For instance, its optical activity, a property that affects how it interacts with polarized light, is [α]20/D −22±2°, c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) .
Result of Action
The activation of the NMDA receptor by this compound leads to robust calcium responses in rat spiral ganglion neurons . This suggests that this compound acts specifically on the postsynaptic auditory neurons without altering the functional state of inner hair cells or of the stria vascularis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the presence of other substrate inhibitors of the alanine serine cysteine transporters, such as trans-4-hydroxy-proline, can reduce the uptake of this compound . Additionally, the compound’s stability may be affected by storage conditions .
Safety and Hazards
Future Directions
Research indicates that alanine serine cysteine transporters (ASCT) are central mediators of astrocytic D-serine transport and play a role in regulating its synaptic concentration by sequestration into astrocytes . This removal of synaptic D-serine and its subsequent metabolic degradation are expected to reduce its extracellular availability, influencing NMDAR activation and NMDAR-dependent synaptic plasticity .
properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146394 | |
Record name | O-Benzyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10433-52-0 | |
Record name | O-(Phenylmethyl)-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10433-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-D-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-D-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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